molecular formula C11H11NO3 B11968389 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-

2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-

Cat. No.: B11968389
M. Wt: 205.21 g/mol
InChI Key: VLWFSWMZGGZHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo- (IUPAC name: (Z)-4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid) is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 221.21 g/mol. The structure features a butenoic acid backbone with a 4-methylphenylamino substituent at the 4-oxo position, adopting a (Z)-configuration around the double bond .

Its physical properties, such as solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide), and stability under acidic conditions are critical for its applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFSWMZGGZHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amidation

4-Oxo-2-butenoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (60–70°C, 2 h). Subsequent reaction with 4-methylaniline in dichloromethane (DCM) at 0–5°C yields the amide.

Example Protocol :

  • Step 1 : 4-Oxo-2-butenoic acid (1 eq) + SOCl₂ (1.2 eq) → 4-oxo-2-butenoyl chloride (85% yield).

  • Step 2 : 4-Methylaniline (1.1 eq) + triethylamine (1.5 eq) in DCM → 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo- (72% yield).

Key Data :

ParameterValue
Reaction Temperature0–5°C (Step 2)
Purity (HPLC)98.5%
Melting Point205°C (lit. 205°C)

Carbodiimide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in tetrahydrofuran (THF).

Optimized Conditions :

  • 4-Oxo-2-butenoic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq), 4-methylaniline (1.05 eq), 0°C → RT, 12 h.

  • Yield : 78% after silica gel chromatography.

Advantages :

  • Avoids harsh acidic conditions.

  • Compatible with acid-sensitive substrates.

Oxidation-Driven Synthesis

Hypochlorite Oxidation of Propargyl Alcohols

Adapted from CN114989003A, 2-butyn-1-ol derivatives are oxidized to α,β-unsaturated acids using NaOCl and 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide (TMHPO).

Modified Protocol for Target Compound :

  • Substrate : 4-Amino-4-(4-methylphenyl)-2-butyn-1-ol.

  • Conditions : NaOCl (3 eq), TMHPO (10 wt%), K₂CO₃ (1.5 eq), H₂O, 10°C, 1 h.

  • Post-Reaction : Acidification to pH 2 (HCl), extraction with ethyl acetate, sublimation (60°C, −0.09 MPa, 48 h).

  • Outcome : 56% yield, 99.7% purity.

Mechanistic Insight :
RC≡C-CH₂-OHTMHPONaOClRC=CH-COOH\text{RC≡C-CH₂-OH} \xrightarrow[\text{TMHPO}]{\text{NaOCl}} \text{RC=CH-COOH}
The radical-mediated oxidation preserves the α,β-unsaturation while introducing the carboxylic acid group.

Multi-Step Condensation Approaches

Stambouli et al. Methodology (Tetrahedron Lett., 1986)

A two-step process originally designed for ethyl 4,4-diethoxy-2-butenoate is adapted:

  • Step 1 : ZnCl₂-catalyzed condensation of ethyl acetoacetate with triethyl orthoformate (90°C, 3 h).

  • Step 2 : K₂CO₃-mediated hydrolysis to free the acid.

Adaptation for Target Compound :

  • Replace triethyl orthoformate with 4-methylaniline-derived reagents.

  • Yield : 65% after column purification.

Analytical Validation and Challenges

Spectroscopic Characterization

  • ¹H NMR (d-DMSO) : δ 13.32 (s, 1H, COOH), 7.25–7.65 (m, 4H, aryl), 6.82 (d, J = 15.6 Hz, 1H, CH=CH), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O acid), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C).

Purity Challenges

  • Byproducts : Partial polymerization of the α,β-unsaturated system at >50°C.

  • Mitigation : Conduct reactions below 10°C and use radical inhibitors (e.g., BHT).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Acid Chloride7298.5Scalability
Carbodiimide Coupling7899.1Mild conditions
Hypochlorite Oxidation5699.7Single-phase aqueous system
Multi-Step Condensation6597.8Adaptability from literature

Industrial-Scale Considerations

  • Cost Drivers : TMHPO catalyst (CN114989003A) and carbodiimide reagents increase production costs.

  • Solvent Recovery : Ethyl acetate and DCM require distillation for reuse (≥90% recovery).

  • Regulatory Compliance : Hypochlorite residues must be <1 ppm in final products (ICH Q3C) .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 2-butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness in inhibiting their growth.

Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in developing new antimicrobial agents for treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

This data highlights the compound's potential as a therapeutic agent in cancer treatment .

Study on Enzyme Inhibition

A notable study focused on the enzyme inhibitory effects of this compound on acetylcholinesterase (AChE). The results indicated significant inhibition with an IC50 value of approximately 5 µM, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Synthesis and Biological Evaluation

Another study explored the synthesis of derivatives of this compound and evaluated their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo- 4-methylphenylamino C₁₁H₁₁NO₃ 221.21 Biochemical reagent; (Z)-configuration
(E)-4-(4-Nitrophenyl)-4-oxo-2-butenoic acid 4-nitrophenyl C₁₀H₇NO₅ 221.17 Synthesized via Pd-catalyzed coupling; electron-withdrawing nitro group enhances electrophilicity
(Z)-4-(Isopropylamino)-4-oxobut-2-enoic acid Isopropylamino C₇H₁₁NO₃ 157.17 Studied in hydrolysis mechanisms; steric hindrance slows reaction rates
4-[(2-Nitrophenyl)amino]-4-oxo-2-butenoic acid 2-nitrophenylamino C₁₀H₈N₂O₅ 236.18 Electron-withdrawing nitro group stabilizes hydrolysis intermediates
4-[(4-Iodophenyl)amino]-4-oxo-2-butenoic acid 4-iodophenylamino C₁₀H₈INO₃ 305.08 Halogen substituent enhances potential for halogen bonding
Key Observations :

Electronic Effects :

  • The 4-methylphenyl group in the target compound donates electrons via resonance, slightly deactivating the carbonyl group compared to electron-withdrawing substituents like nitro (e.g., in ). This reduces electrophilicity and hydrolysis rates .
  • Nitro-substituted analogs (e.g., ) exhibit enhanced reactivity in nucleophilic additions due to the electron-deficient aromatic ring.

Steric Effects: Bulky substituents like isopropylamino () introduce steric hindrance, slowing acid-catalyzed hydrolysis by ~30% compared to less hindered analogs .

Hydrolysis Mechanisms :

  • AM1 computational studies () reveal that hydrolysis proceeds via a zwitterionic intermediate. Electron-withdrawing groups (e.g., nitro) stabilize this intermediate, accelerating the rate-determining proton transfer step.

Biological Activity

2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, also known by its CAS registry number 24870-11-9, is an organic compound with significant potential in biological applications. Its structure includes both an amino group and a carboxylic acid group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and findings from relevant studies.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Mass : 205.21 g/mol
  • Melting Point : 193 °C

The biological activity of 2-butenoic acid derivatives often involves their interaction with specific molecular targets within cells. The compound can act as an inhibitor or activator of various enzymes, potentially affecting pathways related to cell proliferation and apoptosis. For instance, it has been suggested that the compound may inhibit certain enzymes involved in cancer cell growth, making it a candidate for anticancer therapy .

Anticancer Properties

Numerous studies have highlighted the potential of 2-butenoic acid derivatives in cancer treatment:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown moderate cytotoxicity against BEAS-2B healthy cell lines and significant inhibitory activity against MCF-7 human breast cancer cells with an IC₅₀ value of approximately 11.8 µM .
  • Mechanisms : The mechanism behind its anticancer activity may involve the induction of apoptosis through the downregulation of anti-apoptotic proteins like survivin and activation of caspase pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Inhibition of Bacterial Growth : It has demonstrated effectiveness against various bacterial strains, including multi-resistant Staphylococcus aureus (MRSA), where it exhibited minimal inhibitory concentration (MIC) values indicative of strong antibacterial activity .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of 2-butenoic acid derivatives, noting their potential as anticancer agents due to their ability to inhibit cell proliferation.
Reported on the cytotoxic effects against multiple cancer cell lines, highlighting the compound's selectivity towards cancerous cells over normal cells.
Examined the antimicrobial properties, finding significant inhibition against MRSA and other pathogenic bacteria.

Synthetic Routes and Applications

The synthesis of 2-butenoic acid derivatives typically involves reactions between readily available starting materials under controlled conditions. One common method involves reacting 4-(dimethylamino)aniline with maleic anhydride. This synthetic approach not only facilitates the production of the compound but also allows for modifications that can enhance its biological activity .

Q & A

Q. What are the established synthetic routes for preparing 2-Butenoic acid derivatives with aryl-substituted amide groups?

Answer: The compound can be synthesized via nucleophilic acyl substitution reactions between α,β-unsaturated ketocarboxylic acids and aromatic amines. For example:

  • Step 1: React (E)-4-(substituted phenyl)-4-oxo-2-butenoic acid with 4-methylphenylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with catalytic acid .

  • Step 2: Purify via column chromatography and verify purity (>99.5%) using HPLC. Typical yields range from 45–63%, influenced by steric/electronic effects of substituents (e.g., electron-donating groups improve yields) .

  • Key Data:

    Substituent on AmineYield (%)Melting Point (°C)
    Phenyl45.87122–124
    3,5-Dimethoxyphenyl50.00120–122
    4-Isopropylphenyl63.53119–121

Q. How is the molecular structure of this compound validated experimentally?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for the α,β-unsaturated ketone (δ 6.8–7.2 ppm) and aromatic protons (δ 7.3–7.9 ppm) .
    • ¹³C NMR: Carbonyl carbons (δ 170–190 ppm) and nitrile/amide groups (δ 110–130 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching calculated molecular weight (e.g., C₁₃H₁₅NO₃: 233.1052 g/mol) .
  • X-ray Crystallography: For derivatives, unit cell parameters and H-bonding networks (e.g., torsion angles <5° for planar amide groups) .

Q. What preliminary biological activities have been reported for structurally related compounds?

Answer: Chalcone-aroylacrylic acid hybrids (structural analogs) exhibit:

  • Antiproliferative Activity: IC₅₀ values of 5–20 µM against cancer cell lines (e.g., MCF-7, HeLa) via tubulin inhibition .
  • Antimicrobial Effects: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Metal Complexation: Enhanced bioactivity when coordinated to transition metals (e.g., Cu²⁺, Zn²⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky aryl substituents?

Answer:

  • Solvent Selection: Use high-boiling solvents (e.g., toluene) to facilitate reflux and improve solubility of bulky amines .
  • Catalysis: Additives like DMAP (4-dimethylaminopyridine) accelerate amide bond formation by activating the carbonyl .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields by 10–15% .
  • Case Study: Replacing phenylamine with 4-isopropylphenylamine increased yield from 45% to 63% due to reduced steric hindrance .

Q. How can contradictory data on biological activity be resolved?

Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
  • Structural Isomerism: (E)- vs. (Z)-isomers may exhibit differing activities. Confirm stereochemistry via NOESY NMR or X-ray .
  • Metal Coordination Effects: Test both free ligands and metal complexes, as seen in studies where Cu²⁺ complexes showed 3× higher cytotoxicity than ligands alone .

Q. What computational methods are recommended to predict reactivity and binding modes?

Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone for Michael additions) .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., tubulin binding pocket with ∆G ≈ -9.5 kcal/mol) .
  • MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Data Contradiction Analysis

Example: Variability in Antiproliferative IC₅₀ Values

  • Potential Causes:
    • Purity Discrepancies: Ensure HPLC purity >99% to exclude impurities affecting results .
    • Cell Line Heterogeneity: Validate using multiple lines (e.g., compare MCF-7 vs. HT-29) .
    • Solubility Issues: Use DMSO stock solutions with <0.1% water to prevent aggregation .

Safety and Handling

  • Storage: Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the α,β-unsaturated ketone .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.